molecular formula C15H19ClO2 B081671 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid CAS No. 13376-38-0

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid

Cat. No. B081671
CAS RN: 13376-38-0
M. Wt: 266.76 g/mol
InChI Key: ZJHLDHTYKGIXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first introduced in the United States in 1991 and has since become a widely used medication due to its effectiveness and safety profile.

Mechanism Of Action

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.

Biochemical And Physiological Effects

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve joint function in patients with osteoarthritis and rheumatoid arthritis. It has also been shown to have a beneficial effect on bone density and may reduce the risk of fractures in elderly patients.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in lab experiments is its well-established safety profile. It has been extensively studied in humans and has been shown to be safe when used as directed. However, one limitation is that it may not be appropriate for use in certain types of experiments due to its specific mechanism of action.

Future Directions

There are a number of potential future directions for research involving 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid. One area of interest is its potential use in cancer treatment. Studies have shown that 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid may be effective in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new cancer treatments. Another potential area of research is the use of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in combination with other drugs to enhance its effectiveness in treating pain and inflammation. Finally, there is a need for further research into the long-term effects of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid use, particularly in elderly patients.

Synthesis Methods

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyclohexylphenylacetic acid with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid.

Scientific Research Applications

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. In addition, 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

13376-38-0

Product Name

2-(3-Chloro-4-cyclohexylphenyl)propanoic acid

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

2-(3-chloro-4-cyclohexylphenyl)propanoic acid

InChI

InChI=1S/C15H19ClO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18)

InChI Key

ZJHLDHTYKGIXJG-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O

synonyms

(3-chloro-4-cyclohexylphenyl)propionic acid
(3-chloro-4-cyclohexylphenyl)propionic acid, (+-)-isomer
(3-chloro-4-cyclohexylphenyl)propionic acid, (R)-isomer
(3-chloro-4-cyclohexylphenyl)propionic acid, (S)-isomer
(3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (R)-isomer
(3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (S)-isomer
2(S)-(3-chloro-4-cyclohexylphenyl)propionic acid

Origin of Product

United States

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